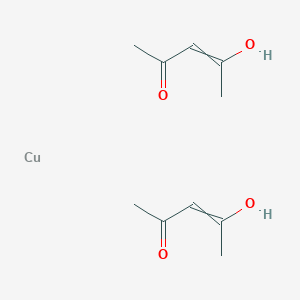
Copper acetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper acetylacetonate can be synthesized by reacting copper(II) salts, such as copper(II) nitrate or copper(II) sulfate, with acetylacetone in the presence of a base like ammonia. The reaction typically involves dissolving the copper salt in water, adding acetylacetone, and then introducing ammonia to form the copper(II) acetylacetonate complex .
Industrial Production Methods
Industrial production of copper(II) 2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Copper acetylacetonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to copper(I) compounds under specific conditions.
Substitution: It can participate in ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in reactions with copper(II) 2,4-pentanedionate include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired outcome but often involve solvents like ethanol or acetone and controlled temperatures .
Major Products
Major products formed from reactions involving copper(II) 2,4-pentanedionate include copper(I) complexes, copper oxides, and various organometallic compounds .
Applications De Recherche Scientifique
Copper acetylacetonate is used in a wide range of scientific research applications:
Chemistry: It serves as a catalyst for carbene transfer reactions, coupling reactions, and Michael addition reactions. .
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: It is used as a curing agent for epoxy resins, acrylic adhesives, and silicone rubbers. .
Mécanisme D'action
The mechanism of action of copper(II) 2,4-pentanedionate involves its ability to coordinate with various substrates and facilitate electron transfer processes. The copper center can undergo redox changes, cycling between copper(II) and copper(I) states, which enables it to participate in catalytic cycles. The acetylacetonate ligands stabilize the copper center and modulate its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nickel(II) acetylacetonate
- Cobalt(II) acetylacetonate
- Iron(III) acetylacetonate
- Zinc acetylacetonate
- Manganese(II) acetylacetonate
Uniqueness
Copper acetylacetonate is unique due to its specific catalytic properties and stability. Compared to other metal acetylacetonates, it offers distinct advantages in certain catalytic processes, such as carbene transfer and polymerization reactions. Its ability to form stable complexes and participate in redox reactions makes it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C10H16CuO4 |
|---|---|
Poids moléculaire |
263.78 g/mol |
Nom IUPAC |
copper;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |
Clé InChI |
ZKXWKVVCCTZOLD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu] |
Point d'ébullition |
Sublimes |
Color/Form |
Blue powder |
melting_point |
284 C degrees (decomposes) |
Description physique |
Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] |
Solubilité |
Slightly soluble in water; soluble in chloroform |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


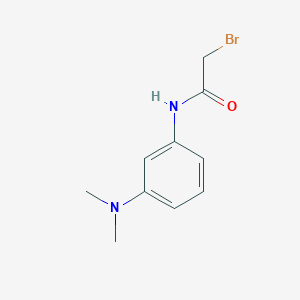
![7-bromo-2-fluoro-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B8491641.png)
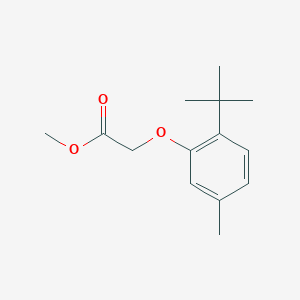
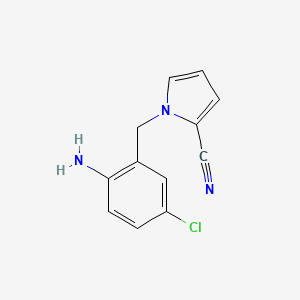
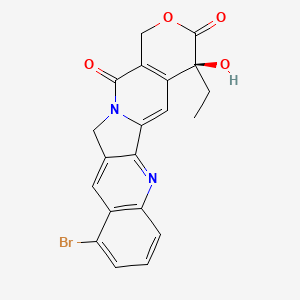
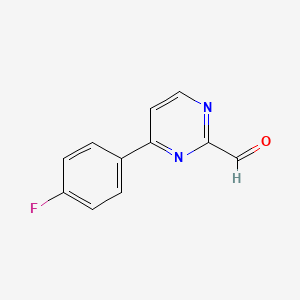

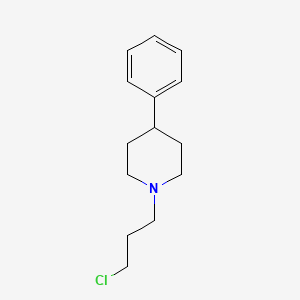
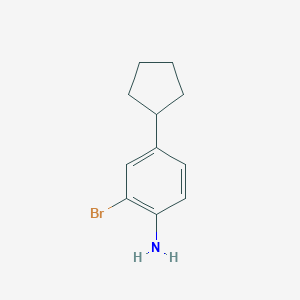
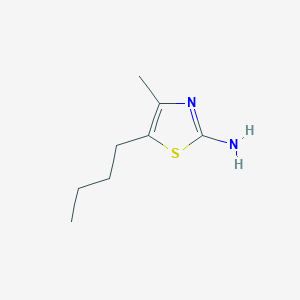
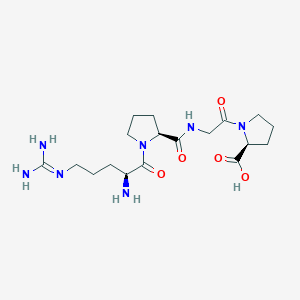
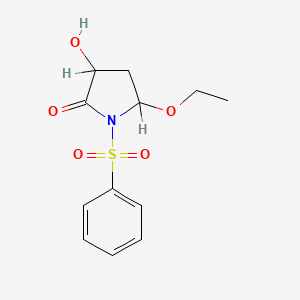
![[[(Ethylthio)carbonyl]oxy]methyl Propionate](/img/structure/B8491751.png)
![Methyl 4-[(1R)-1-azidoethyl]benzoate](/img/structure/B8491755.png)
